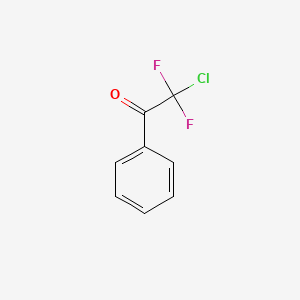

2-Chloro-2,2-difluoroacetophenone

Description

The exact mass of the compound 2-Chloro-2,2-difluoroacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42611. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-2,2-difluoroacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-2,2-difluoroacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-2,2-difluoro-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOONJNILVDLSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285675 | |

| Record name | 2-Chloro-2,2-difluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384-67-8 | |

| Record name | 384-67-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-2,2-difluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-2,2-difluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-2,2-difluoroacetophenone CAS number and properties

An In-Depth Technical Guide to 2-Chloro-2,2-difluoroacetophenone (CAS: 384-67-8)

Executive Summary

This technical guide provides a comprehensive overview of 2-Chloro-2,2-difluoroacetophenone, a pivotal reagent in modern organofluorine chemistry. Identified by CAS Number 384-67-8, this compound is primarily utilized as a safe and efficient precursor to difluorocarbene (:CF₂), a highly reactive intermediate for introducing the difluoromethyl group into organic molecules. Its adoption in synthetic protocols is driven by its efficacy and its status as a non-ozone-depleting substance (non-ODS), offering a more environmentally sustainable alternative to traditional reagents like Freon-22. This document details its physicochemical properties, outlines a high-yield synthetic protocol, explores its reaction mechanisms, and provides validated experimental procedures for its application, particularly in the synthesis of aryl difluoromethyl ethers—a motif of significant interest in pharmaceutical and agrochemical research.

Chemical Identity and Physicochemical Properties

Chemical Identifiers

-

IUPAC Name : 2-chloro-2,2-difluoro-1-phenylethanone[3]

-

Synonyms : α-Chloro-α,α-difluoroacetophenone, Chlorodifluoromethyl phenyl ketone, 2-Chloro-2,2-difluoro-1-phenylethanone

-

Linear Formula : C₆H₅COCF₂Cl[1]

-

InChI Key : MNOONJNILVDLSW-UHFFFAOYSA-N

Physicochemical Data

The key physical and chemical properties of 2-Chloro-2,2-difluoroacetophenone are summarized in the table below, compiled from authoritative chemical supplier data.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClF₂O | [4] |

| Molecular Weight | 190.57 g/mol | [1][3] |

| Physical Form | Liquid | |

| Boiling Point | 94-96 °C at 35 mmHg | |

| Density | 1.293 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.4954 - 1.497 | [1] |

| Flash Point | 71.1 °C (160.0 °F) | [1] |

Synthesis and Manufacturing

The utility of 2-Chloro-2,2-difluoroacetophenone is enhanced by accessible and environmentally conscious synthetic routes that avoid the use of ozone-depleting substances.

A Non-ODS-Based Synthetic Route

A robust and high-yield synthesis has been developed starting from 2,2,2-trifluoroacetophenone, which avoids traditional reagents like chlorodifluoroacetic acid.[5][6] This two-step process is notable for its efficiency and improved environmental profile.

-

Step 1: Reductive Defluorination to a Silyl Enol Ether. 2,2,2-Trifluoroacetophenone is converted to 2,2-difluoro-1-phenyl-1-trimethylsiloxyethene. This transformation is typically achieved using a magnesium metal-mediated reductive defluorination procedure.[5]

-

Step 2: Electrophilic Chlorination. The resulting silyl enol ether is then chlorinated to yield the final product. While N-chlorosuccinimide (NCS) can be used, elemental chlorine (Cl₂) has been shown to give a remarkably improved yield.[5]

Detailed Experimental Protocol: Synthesis from 2,2,2-Trifluoroacetophenone

The following protocol is adapted from a peer-reviewed methodology and provides a reliable path to the target compound.[5]

Step A: Synthesis of 2,2-difluoro-1-phenyl-1-trimethylsiloxyethene (3)

-

To a solution of 2,2,2-trifluoroacetophenone (1 equivalent) in dry THF, add magnesium turnings (2 equivalents) and trimethylsilyl chloride (2 equivalents).

-

Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

-

Monitor the reaction by ¹⁹F NMR or GC-MS until the starting material is consumed.

-

Upon completion, quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation to yield the silyl enol ether as a colorless liquid.

Step B: Synthesis of 2-Chloro-2,2-difluoroacetophenone (1)

-

Dissolve the silyl enol ether 3 (1 equivalent) in a suitable anhydrous solvent such as CH₂Cl₂ in a flask equipped for low-temperature reactions.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble elemental chlorine (Cl₂) gas (approx. 1.1 equivalents) slowly through the solution. Causality Note: The low temperature is critical to control the reactivity of chlorine and prevent over-chlorination or other side reactions.

-

Monitor the reaction closely by TLC or ¹⁹F NMR.

-

Once the starting material is consumed, purge the solution with nitrogen gas to remove excess chlorine.

-

Allow the mixture to warm to room temperature. Wash the solution sequentially with aqueous sodium thiosulfate solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by vacuum distillation to afford pure 2-Chloro-2,2-difluoroacetophenone.

Chemical Reactivity and Mechanistic Insights

Generation of Difluorocarbene (:CF₂)

The primary synthetic utility of 2-Chloro-2,2-difluoroacetophenone stems from its ability to act as a difluorocarbene precursor under basic conditions.[5][6][7] The reaction is initiated by a nucleophilic attack of a base (e.g., hydroxide or carbonate) on the electrophilic carbonyl carbon. This is followed by the elimination of the chloride ion and the fragmentation of the intermediate to generate difluorocarbene and benzoate.

This process offers a significant advantage over methods using chlorodifluoromethane (a gas and ozone-depleting substance) or sodium chlorodifluoroacetate, which requires thermal decarboxylation.[8] The use of 2-Chloro-2,2-difluoroacetophenone allows for the generation of :CF₂ under milder, controlled conditions.

Caption: Generation of :CF₂ and trapping by a phenoxide.

Applications in Synthetic Chemistry

Core Application: Difluoromethylation of Phenols

The introduction of the difluoromethoxy (-OCF₂H) group is a key strategy in drug discovery to modulate properties such as lipophilicity, metabolic stability, and binding affinity. 2-Chloro-2,2-difluoroacetophenone is an excellent reagent for this transformation, reacting with various phenols in the presence of a base to yield aryl difluoromethyl ethers in good yields.[5][6]

Detailed Protocol: Synthesis of 4-Nitrophenyl Difluoromethyl Ether

This protocol is a representative example of the difluoromethylation of a phenol using 2-Chloro-2,2-difluoroacetophenone.[5]

-

Setup: To a round-bottom flask, add 4-nitrophenol (1 equivalent), potassium carbonate (K₂CO₃, 2-3 equivalents), and a suitable solvent such as DMF or acetonitrile.

-

Reagent Addition: Add 2-Chloro-2,2-difluoroacetophenone (1.2-1.5 equivalents) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C. Causality Note: Heating facilitates the generation of the difluorocarbene and ensures the reaction proceeds at a practical rate. The choice of base (K₂CO₃) is crucial; it is strong enough to deprotonate the phenol but mild enough to control the decomposition of the acetophenone.

-

Monitoring: Monitor the reaction progress by TLC until the starting phenol is consumed.

-

Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure aryl difluoromethyl ether.

Safety, Handling, and Storage

Hazard Identification

2-Chloro-2,2-difluoroacetophenone is classified as a hazardous substance. It is essential to consult the Safety Data Sheet (SDS) before handling.[1]

-

Signal Word : Warning[1]

-

Hazard Statements :

-

Classification : Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system).[1]

Recommended Handling Procedures

-

Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

-

Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area immediately with copious amounts of water.[9]

-

Keep the substance away from ignition sources as it is a combustible liquid.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2-Chloro-2,2-difluoroacetophenone has established itself as a valuable and practical reagent in organic synthesis. Its ability to serve as a user-friendly, non-ODS precursor for difluorocarbene makes it a superior choice for the synthesis of difluoromethylated compounds, particularly aryl difluoromethyl ethers. The methodologies for its own synthesis are efficient and environmentally responsible, further enhancing its appeal for researchers in drug development and materials science. Proper understanding of its reactivity and adherence to safety protocols are paramount to harnessing its full synthetic potential.

References

-

Zhang, L., Zheng, J., & Hu, J. (2006). 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives. The Journal of Organic Chemistry, 71(26), 9845–9848. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-2,2-difluoroacetophenone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]

-

PubMed. (2006). 2-Chloro-2,2-difluoroacetophenone: a non-ODS-based difluorocarbene precursor and its use in the difluoromethylation of phenol derivatives. Retrieved from [Link]

Sources

- 1. 2-氯-2,2-二氟苯乙酮 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-CHLORO-2,2-DIFLUOROACETOPHENONE | 384-67-8 [chemicalbook.com]

- 3. 2-Chloro-2,2-difluoroacetophenone | C8H5ClF2O | CID 238296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. 2-Chloro-2,2-difluoroacetophenone: a non-ODS-based difluorocarbene precursor and its use in the difluoromethylation of phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Benchchem [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. sds.chemtel.net [sds.chemtel.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-2,2-difluoroacetophenone from 2,2,2-trifluoroacetophenone

Introduction

In the landscape of modern medicinal and agricultural chemistry, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. Among the various fluorine-containing building blocks, 2-chloro-2,2-difluoroacetophenone stands out as a versatile intermediate. Its utility stems from its role as a precursor to the difluorocarbene (:CF2), a highly reactive species that enables the facile introduction of the difluoromethyl group (CHF2) into a wide range of organic substrates. This guide provides a comprehensive overview of a robust and environmentally conscious synthetic route to 2-chloro-2,2-difluoroacetophenone, starting from the readily available 2,2,2-trifluoroacetophenone. This transformation is pivotal for researchers and professionals in drug development seeking to access novel difluoromethylated compounds.

The difluoromethoxy (OCF2H) group, in particular, is a bioisostere of the carboxylic acid and phenol moieties and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Consequently, efficient methods for the synthesis of precursors like 2-chloro-2,2-difluoroacetophenone are of paramount importance. This document will delve into the mechanistic details, provide a step-by-step experimental protocol, and present key data to enable the successful implementation of this synthesis in a laboratory setting.

Synthetic Strategy: From Trifluoro to Chloro-difluoro

The conversion of 2,2,2-trifluoroacetophenone to 2-chloro-2,2-difluoroacetophenone involves a two-step sequence. The core of this strategy lies in the initial reductive defluorination of the trifluoromethyl group to form a 2,2-difluoro enol silyl ether intermediate, followed by an electrophilic chlorination to yield the desired product. This approach circumvents the use of ozone-depleting substances (ODS) like chlorodifluoromethane (Freon-22), which have been traditionally used for difluoromethylation.[1]

Step 1: Reductive Defluorination to form a 2,2-Difluoro Enol Silyl Ether

The first step involves the transformation of 2,2,2-trifluoroacetophenone into a more reactive intermediate. A well-established method for this is the magnesium metal-mediated reductive defluorination in the presence of a silylating agent, such as trimethylsilyl chloride (TMSCl).[1] This reaction proceeds with high efficiency to furnish the corresponding 2,2-difluoro enol silyl ether.

Step 2: Electrophilic Chlorination

The 2,2-difluoro enol silyl ether intermediate is then subjected to electrophilic chlorination to introduce the chlorine atom at the C2 position. Two effective chlorinating agents for this transformation are N-chlorosuccinimide (NCS) and elemental chlorine (Cl2).[1] While both reagents are effective, the use of elemental chlorine has been reported to provide a significantly higher yield of the final product.[1]

Reaction Pathway Overview

Caption: Synthetic pathway from 2,2,2-trifluoroacetophenone to 2-chloro-2,2-difluoroacetophenone.

Experimental Protocols

The following protocols are based on established literature procedures and provide detailed steps for the synthesis.[1]

Protocol 1: Synthesis of 1-(trimethylsilyloxy)-2,2-difluorostyrene (2,2-Difluoro Enol Silyl Ether)

Materials:

-

2,2,2-Trifluoroacetophenone

-

Magnesium turnings

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add magnesium turnings.

-

Under a nitrogen atmosphere, add anhydrous THF to the flask.

-

Add a solution of 2,2,2-trifluoroacetophenone and trimethylsilyl chloride in anhydrous THF dropwise to the suspension of magnesium turnings at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford the 2,2-difluoro enol silyl ether as a colorless oil.

Protocol 2: Synthesis of 2-Chloro-2,2-difluoroacetophenone

Two methods are presented for the chlorination step, with Method B generally providing a higher yield.[1]

Method A: Using N-chlorosuccinimide (NCS)

Materials:

-

1-(trimethylsilyloxy)-2,2-difluorostyrene

-

N-chlorosuccinimide (NCS)

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

-

Anhydrous Dichloromethane (CH2Cl2)

Procedure:

-

To a solution of the 2,2-difluoro enol silyl ether in anhydrous dichloromethane, add N-chlorosuccinimide.

-

Add the tetrabutylammonium fluoride solution dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature, monitoring its progress by TLC or GC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-chloro-2,2-difluoroacetophenone.

Method B: Using Elemental Chlorine (Cl2)

Materials:

-

1-(trimethylsilyloxy)-2,2-difluorostyrene

-

Elemental Chlorine (Cl2) gas

-

Anhydrous Dichloromethane (CH2Cl2)

Procedure:

-

Dissolve the 2,2-difluoro enol silyl ether in anhydrous dichloromethane in a flask equipped with a gas inlet and a magnetic stirrer.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble chlorine gas through the solution for a specified period, carefully monitoring the reaction.

-

After the reaction is complete, purge the excess chlorine gas with a stream of nitrogen.

-

Allow the reaction mixture to warm to room temperature.

-

Wash the organic solution with a saturated aqueous solution of sodium thiosulfate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation.

Data Summary

The following table summarizes typical yields for the described synthetic steps.

| Step | Reagents | Product | Yield (%) | Reference |

| Reductive Defluorination | Mg, TMSCl | 2,2-Difluoro Enol Silyl Ether | 91 | [1] |

| Chlorination (Method A) | NCS, TBAF | 2-Chloro-2,2-difluoroacetophenone | 68 | [1] |

| Chlorination (Method B) | Cl2 | 2-Chloro-2,2-difluoroacetophenone | 87 | [1] |

Mechanistic Insights

The conversion of the 2,2-difluoro enol silyl ether to 2-chloro-2,2-difluoroacetophenone is an example of an electrophilic addition to an enol ether, followed by the elimination of the silyl group.

Caption: Simplified mechanism of the electrophilic chlorination step.

In the case of using elemental chlorine, the Cl2 molecule is polarized by the electron-rich double bond of the enol silyl ether, leading to the formation of a chloronium ion intermediate. Subsequent attack by the chloride ion and elimination of the trimethylsilyl group affords the final product. When NCS is used, it serves as the source of the electrophilic chlorine.

Applications in Drug Development and Beyond

2-Chloro-2,2-difluoroacetophenone is a valuable reagent for the synthesis of aryl difluoromethyl ethers.[1] Under basic conditions, it readily generates difluorocarbene, which can then react with a variety of phenols to produce the corresponding difluoromethyl ethers. These compounds have found applications as enzyme inhibitors, anti-HIV agents, and in materials science.[1] The ability to access this key intermediate through an environmentally benign route is a significant advancement for the pharmaceutical and chemical industries.

Conclusion

The synthesis of 2-chloro-2,2-difluoroacetophenone from 2,2,2-trifluoroacetophenone via a 2,2-difluoro enol silyl ether intermediate offers a high-yielding and scalable route that avoids the use of ozone-depleting substances. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors. The versatility of 2-chloro-2,2-difluoroacetophenone as a difluorocarbene precursor ensures its continued importance in the development of novel pharmaceuticals and advanced materials.

References

[1] Qing-Yun Chen, Shun-Yi Wu. 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives. The Journal of Organic Chemistry. 2000, 65 (13), 3997–4002. [Link]

Sources

Physical and chemical properties of chlorodifluoromethyl phenyl ketone

Aimed at Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the physical and chemical properties of chlorodifluoromethyl phenyl ketone. Designed for professionals in the fields of research, science, and drug development, this document provides not only essential data but also insights into the compound's behavior and applications, grounded in established scientific principles.

Introduction: The Strategic Role of Fluorinated Ketones

The strategic incorporation of fluorine into organic molecules is a well-established method for modifying their physicochemical and biological properties.[1][2][3] This has led to the extensive use of fluorinated compounds across pharmaceuticals, agrochemicals, and material science.[4] Chlorodifluoromethyl phenyl ketone, also known as 2-chloro-2,2-difluoroacetophenone, is a significant synthetic intermediate within this class of molecules. The presence of the chlorodifluoromethyl group imparts unique electronic and steric characteristics, making it a versatile building block for creating more complex fluorinated structures. A deep understanding of its fundamental properties is critical for its effective use in research and development.

Physicochemical Properties: A Quantitative Analysis

A compound's physical properties are fundamental to its practical application, dictating its behavior in various solvents, its physical state at different temperatures, and its response to analytical methods.

Core Molecular and Structural Data

The primary characteristics of chlorodifluoromethyl phenyl ketone are detailed below.

| Property | Value | Source(s) |

| Chemical Name | 2-Chloro-2,2-difluoro-1-phenylethanone | [5] |

| Synonyms | Chlorodifluoromethyl phenyl ketone, α-Chloro-α,α-difluoroacetophenone | |

| CAS Number | 384-67-8 | [5][6][7] |

| Molecular Formula | C8H5ClF2O | [5][6] |

| Molecular Weight | 190.57 g/mol | [5][6] |

| Boiling Point | 94-96 °C at 35 mmHg | |

| Density | 1.293 g/mL at 25 °C | |

| Refractive Index | n20/D 1.497 | |

| SMILES | C1=CC=C(C=C1)C(=O)C(F)(F)Cl | [5] |

| InChI | 1S/C8H5ClF2O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H | [5] |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will primarily feature signals from the aromatic protons of the phenyl group. The electron-withdrawing effects of the adjacent carbonyl and chlorodifluoromethyl groups will influence their chemical shifts and coupling patterns.

-

¹⁹F NMR: The fluorine NMR is a key diagnostic tool and is expected to display a singlet corresponding to the two equivalent fluorine atoms, with a chemical shift characteristic of the -CF2Cl moiety.

-

¹³C NMR: The carbon NMR will show distinct resonances for the carbonyl carbon, the aromatic carbons, and the carbon of the chlorodifluoromethyl group. The carbon atom bonded to the fluorine atoms will exhibit characteristic C-F coupling.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically found between 1690-1715 cm⁻¹. Other significant peaks will correspond to C-F stretching and aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will reveal the molecular ion peak (M+) and distinct fragmentation patterns. The presence of chlorine will be confirmed by the isotopic pattern of the molecular ion and any chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Chemical Behavior and Reactivity

The chemical reactivity of chlorodifluoromethyl phenyl ketone is primarily governed by the electronic interplay between the phenyl ring, the carbonyl group, and the adjacent chlorodifluoromethyl group.

Enhanced Electrophilicity of the Carbonyl Group

The strong electron-withdrawing nature of the chlorodifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon.[1][2] This makes the ketone highly susceptible to nucleophilic attack.[1][2]

Diagram: Nucleophilic Addition to Chlorodifluoromethyl Phenyl Ketone

Caption: Nucleophilic attack at the electrophilic carbonyl carbon.

Reactions at the Chlorodifluoromethyl Moiety

The C-Cl bond within the chlorodifluoromethyl group can also serve as a reactive site. Under specific reaction conditions, the chlorine atom can be displaced by various nucleophiles, or the group can engage in radical reactions.

Synthesis and Experimental Procedures

The synthesis of chlorodifluoromethyl phenyl ketone can be accomplished through several established methods. A prevalent strategy involves the reaction of a phenyl-based precursor with a suitable chlorodifluoromethylating agent.

General Synthetic Strategy

A common and effective synthetic route is the Friedel-Crafts acylation of benzene using chlorodifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Diagram: Synthesis of Chlorodifluoromethyl Phenyl Ketone

Caption: Friedel-Crafts acylation for the synthesis of the target ketone.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Disclaimer: This protocol is a generalized procedure and must be adapted and optimized according to laboratory safety protocols and specific experimental objectives. All procedures should be performed in a well-ventilated fume hood.

Materials:

-

Anhydrous benzene

-

Chlorodifluoroacetyl chloride

-

Anhydrous aluminum chloride

-

Anhydrous dichloromethane

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride and anhydrous dichloromethane. Cool the resulting suspension in an ice bath.

-

Addition of Reactants: Slowly introduce chlorodifluoroacetyl chloride to the stirred suspension. Subsequently, add benzene dropwise using an addition funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture over a slurry of crushed ice and 1 M hydrochloric acid.

-

Workup: Transfer the quenched mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Applications in Research and Drug Development

The distinct properties of the chlorodifluoromethyl group make this ketone a valuable precursor in medicinal chemistry. Its incorporation into a molecular scaffold can improve metabolic stability, lipophilicity, and binding affinity to biological targets.[8] It serves as a starting material for the synthesis of various heterocyclic compounds and other complex molecules with potential therapeutic value.[1][2]

Safety and Handling

Chlorodifluoromethyl phenyl ketone should be handled with appropriate caution. As with many halogenated organic compounds, it is likely to be an irritant to the skin, eyes, and respiratory system. The use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling should take place in a well-ventilated chemical fume hood. For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10][11]

Conclusion

Chlorodifluoromethyl phenyl ketone is a versatile and important building block in modern organic synthesis. Its unique physicochemical properties, conferred by the chlorodifluoromethyl moiety, present significant opportunities for the creation of novel molecules in the pharmaceutical and agrochemical sectors. A comprehensive understanding of its synthesis, reactivity, and safe handling is essential for its successful and responsible application in research and development.

References

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC. [Link]

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed. [Link]

-

Pharmaceutical Intermediates: The Role of Fluorinated Ketones in Drug Discovery. [Link]

-

2-Chloro-2,2-difluoroacetophenone | C8H5ClF2O | CID 238296 - PubChem. [Link]

-

2,2-Dichloro-2-fluoro-1-phenylethanone | C8H5Cl2FO | CID 238412 - PubChem. [Link]

-

2-chloro-1-phenylethanone - 532-27-4, C8H7ClO, density, melting point, boiling point, structural formula, synthesis. [Link]

-

Difluoromethylation of Phenols - Organic Syntheses Procedure. [Link]

-

Conformational preferences of α-fluoroketones may influence their reactivity - BJOC. [Link]

-

Access to Alkylative/Hydrodefluorination of Trifluoromethyl Ketones Using Photoexcited Dihydropyridines | Organic Letters - ACS Publications. [Link]

-

Synthesis of α‐fluorinated ketone 66 and carboxylic acid 10. - ResearchGate. [Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

-

One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. [Link]

-

Cas 384-67-8,2-CHLORO-2,2-DIFLUOROACETOPHENONE | lookchem. [Link]

-

One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of trifluoromethyl ketones - Organic Chemistry Portal. [Link]

-

α-Chloro-p-fluoroacetophenone - the NIST WebBook. [Link]

-

Reaction, Reactivity and Behaviour of α- Chloroacetamides in the Synthesis of Acrylamide Derivatives - ResearchGate. [Link]

Sources

- 1. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloro-2,2-difluoroacetophenone | C8H5ClF2O | CID 238296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. aksci.com [aksci.com]

- 11. keyorganics.net [keyorganics.net]

2-Chloro-2,2-difluoroacetophenone structural analysis and conformation

An In-depth Technical Guide to the Structural Analysis and Conformation of 2-Chloro-2,2-difluoroacetophenone

This guide provides a comprehensive technical exploration of the structural and conformational properties of 2-Chloro-2,2-difluoroacetophenone. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes experimental data and computational insights to deliver a holistic understanding of this important chemical entity.

Introduction: Beyond a Reagent, A Molecule of Interest

2-Chloro-2,2-difluoroacetophenone (C₈H₅ClF₂O) is a halogenated ketone of significant interest in modern organic synthesis.[1] Primarily recognized as a non-ozone-depleting precursor for the generation of difluorocarbene (:CF₂), its utility in the synthesis of aryl difluoromethyl ethers marks it as an environmentally conscious alternative to traditional Freon-based reagents.[2][3][4]

However, a molecule's reactivity is intrinsically linked to its three-dimensional structure. Understanding the precise arrangement of its atoms—its bond lengths, angles, and, most critically, its preferred conformation—is paramount for predicting its behavior, optimizing reaction conditions, and designing novel applications. This guide delves into the synergistic application of advanced spectroscopic techniques and computational chemistry to elucidate the structural nuances of 2-Chloro-2,2-difluoroacetophenone.

Foundational Principles of Conformation in Acetophenones

The conformation of acetophenone and its derivatives is primarily governed by the rotational barrier around the single bond connecting the carbonyl carbon to the phenyl ring. The interplay between two major opposing forces dictates the molecule's preferred shape:

-

π-Conjugation: A planar arrangement, where the carbonyl group and the phenyl ring are coplanar, allows for maximum overlap of the p-orbitals. This delocalization of electrons is energetically favorable.

-

Steric and Electronic Repulsion: Non-bonded interactions between the carbonyl oxygen and substituents on the acetyl group with ortho-substituents on the phenyl ring can introduce significant steric strain. Furthermore, electrostatic repulsion between electronegative atoms can destabilize certain conformations.

For 2-Chloro-2,2-difluoroacetophenone, the bulky and highly electronegative -COCF₂Cl group introduces considerable complexity, making a detailed analysis essential.

Experimental Elucidation of Molecular Structure

A multi-technique experimental approach is required to build a complete picture of the molecule's structure in different physical states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is arguably the most powerful tool for studying the conformation of molecules in solution. For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR provide complementary information. A key phenomenon for conformational analysis in fluorinated compounds is through-space spin-spin coupling , where nuclei that are close in space but separated by several bonds can still exhibit coupling.[5][6]

In analogous 2'-fluoro-substituted acetophenones, the observation of significant coupling constants between protons or carbons on the acetyl group and the fluorine on the ring (e.g., ⁵J(Hα, F) and ⁴J(Cα, F)) provides definitive evidence for an s-trans conformation, where the respective nuclei are held in close proximity.[5][6] This preference is often driven by the electrostatic repulsion between the lone pairs of the carbonyl oxygen and the ortho-fluorine, making the s-cis conformer unstable.[6] While our target molecule lacks a ring substituent, the principles of through-space coupling remain a vital tool for analyzing related structures.

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve ~10-20 mg of 2-Chloro-2,2-difluoroacetophenone in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Expected signals include a multiplet in the aromatic region (7.5-8.2 ppm).

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. A single signal is expected for the two equivalent fluorine atoms.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using a PENDANT or APT pulse sequence) to distinguish between CH, CH₂, and quaternary carbons.

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

-

Analysis: Integrate signals and analyze multiplicities and coupling constants to assign the structure and infer conformational preferences.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and the specific conformation adopted within the crystal lattice. For complex molecules where solution-state dynamics can be ambiguous, a crystal structure serves as the gold standard for geometric parameters.

Studies on similar molecules have shown that X-ray analysis can confirm conformations predicted by NMR and computational methods, such as the near co-planarity of the benzene ring and carbonyl group in the preferred s-trans conformation of some derivatives.[5][6]

Workflow: Single-Crystal X-ray Diffraction

Caption: Generalized workflow for X-ray crystallography.

Computational Chemistry: An Indispensable Predictive Tool

Computational chemistry provides deep insights into molecular structure and energetics, complementing experimental findings.[7][8] Using quantum mechanical methods, we can predict geometries, analyze electronic structures, and map potential energy surfaces to understand conformational dynamics.

Geometry Optimization and Energetics

The first step in computational analysis is geometry optimization, which locates the lowest energy arrangement of atoms.[3] Density Functional Theory (DFT), particularly with a functional like B3LYP and a basis set such as 6-311G(d,p), is a reliable method for this purpose.[3] This process yields a theoretical structure with optimized bond lengths, angles, and dihedral angles that can be directly compared to experimental data.

For 2-Chloro-2,2-difluoroacetophenone, the key dihedral angle is that between the phenyl ring and the carbonyl group (C-C-C=O). A scan of this dihedral angle can generate a potential energy surface, revealing the energy barriers between different conformers and identifying the global minimum, or the most stable conformation.

Table 1: Predicted Structural Parameters (Illustrative) Data predicted from DFT calculations for analogous structures. Actual experimental values may vary.

| Parameter | Description | Typical Predicted Value |

| C(aryl)–C(carbonyl) | Bond Length | ~1.49 Å |

| C=O | Bond Length | ~1.22 Å |

| C(carbonyl)–C(halo) | Bond Length | ~1.54 Å |

| C–F | Bond Length | ~1.35 Å |

| C–Cl | Bond Length | ~1.78 Å |

| C-C-C=O | Dihedral Angle | 0-20° (near-planar) |

Workflow: Computational Conformational Analysis

Caption: Workflow for computational conformational analysis.

Synthesized Analysis of 2-Chloro-2,2-difluoroacetophenone

Integrating the principles from experimental and computational methods allows for a well-grounded model of the molecule's structure.

-

Planarity and Torsion: The phenyl ring and carbonyl group are expected to be nearly coplanar to maximize resonance stabilization. However, the steric bulk of the -CF₂Cl group likely induces a slight twist, resulting in a dihedral angle that may deviate from a perfect 0°. Studies on p-substituted acetophenones have shown that electron-withdrawing groups can increase this deviation.[9]

-

Rotational Isomers: The primary conformational question revolves around the rotation of the C(aryl)-C(carbonyl) bond. While steric hindrance is a factor, dipole-dipole interactions between the C=O bond and the C-F and C-Cl bonds on the adjacent carbon are significant. Computational analysis is crucial to determine the lowest energy rotamer.

-

Electronic Effects: The electron-withdrawing nature of the chloro-difluoroacetyl group enhances the electrophilicity of the carbonyl carbon, a key factor in its chemical reactivity.[3] This is reflected in its ¹³C NMR chemical shift.

Caption: Simplified energy profile of C-C bond rotation.

Conclusion: A Structurally Defined Synthetic Tool

The structural analysis of 2-Chloro-2,2-difluoroacetophenone reveals a molecule whose reactivity is finely tuned by its conformation. A near-planar arrangement between the phenyl ring and the carbonyl group is the likely low-energy state, a result of the balance between electronic conjugation and steric hindrance.

The synergy of NMR spectroscopy for solution-state analysis, X-ray crystallography for solid-state definition, and computational chemistry for energetic and electronic insights provides a powerful and self-validating framework. This detailed structural knowledge is not merely academic; it is fundamental for professionals seeking to harness the full potential of this versatile reagent in the rational design of synthetic pathways and the development of new chemical entities.

References

-

Lyle, R. E., & Lyle, G. G. (1965). Conformational Analysis. XLIV. The Dependence of Some Physical Properties of Acetophenone Derivatives on the Conformation of the Side Chain. The Journal of Organic Chemistry. Available at: [Link]

-

Yoshimitsu, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry. Available at: [Link]

-

Yoshimitsu, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. National Center for Biotechnology Information. Available at: [Link]

-

Prakash, G. K. S., et al. (2006). 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Cheng, C. L., et al. (1977). Effects of p-Substituents on the Conformation of Acetophenone. ConnectSci. Available at: [Link]

-

Abraham, R. J., et al. (1998). Conformational analysis. Part 29. The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, aceto. Royal Society of Chemistry Publishing. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-2,2-difluoroacetophenone. National Center for Biotechnology Information. Available at: [Link]

-

PubChemLite. (n.d.). 2-chloro-2,2-difluoroacetophenone (C8H5ClF2O). Available at: [Link]

-

Prakash, G. K. S., et al. (2006). 2-Chloro-2,2-difluoroacetophenone: a non-ODS-based difluorocarbene precursor and its use in the difluoromethylation of phenol derivatives. PubMed. Available at: [Link]

-

MDPI. (n.d.). Evaluation of Computational Chemistry Methods for Predicting Redox Potentials of Quinone-Based Cathodes for Li-Ion Batteries. Available at: [Link]

-

PubMed Central. (n.d.). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. National Center for Biotechnology Information. Available at: [Link]

-

YouTube. (2020). Chapter 9: Computational Chemistry of C2 | CHM 309 | 106. Available at: [Link]

-

ResearchGate. (n.d.). Chlorodifluorothioacetic Acid, CF2ClC(O)SH: Synthesis, Characterization, X‐ray Structure and Conformational Properties. Available at: [Link]

-

YouTube. (2023). Computational Chemistry Research | MorDOR Lab | Chemistry with Dr. G. Available at: [Link]

-

Scientific Research Publishing. (2019). Computational Analysis of a Series of Chlorinated Chalcone Derivatives. Available at: [Link]

Sources

- 1. 2-Chloro-2,2-difluoroacetophenone | C8H5ClF2O | CID 238296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Benchchem [benchchem.com]

- 4. 2-Chloro-2,2-difluoroacetophenone: a non-ODS-based difluorocarbene precursor and its use in the difluoromethylation of phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Computational Chemistry Methods for Predicting Redox Potentials of Quinone-Based Cathodes for Li-Ion Batteries [mdpi.com]

- 8. Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. connectsci.au [connectsci.au]

Spectroscopic Characterization of 2-Chloro-2,2-difluoroacetophenone: A Technical Guide

Introduction: Unveiling the Molecular Signature of a Versatile Reagent

2-Chloro-2,2-difluoroacetophenone, a halogenated acetophenone derivative, serves as a valuable building block in organic synthesis, notably as a precursor for the generation of difluorocarbene (:CF2)[1]. Its utility in the synthesis of pharmaceuticals and agrochemicals necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis provides the fundamental data for confirming its molecular structure, assessing its purity, and understanding its reactivity. This in-depth technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-chloro-2,2-difluoroacetophenone, intended for researchers, scientists, and professionals in drug development. The protocols and interpretations herein are presented with the aim of ensuring scientific integrity and providing practical insights for laboratory applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-chloro-2,2-difluoroacetophenone, ¹H, ¹³C, and ¹⁹F NMR are the most relevant techniques.

Experimental Protocol for NMR Analysis

The following is a generalized protocol for the acquisition of NMR spectra for a liquid sample like 2-chloro-2,2-difluoroacetophenone. The choice of solvent and instrument parameters are critical for obtaining high-quality data.

Rationale for Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single, well-defined solvent peak that rarely interferes with analyte signals.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. It is chemically inert, volatile, and its sharp singlet signal is typically upfield of most organic proton and carbon signals.

-

Concentration: A concentration of 5-25 mg/mL is generally sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans without leading to significant line broadening.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10 mg of 2-chloro-2,2-difluoroacetophenone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer). Typical parameters include a 30° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Accumulate 8-16 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30'). A wider spectral width (e.g., 0 to 220 ppm) is necessary. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

¹⁹F NMR: Acquire the spectrum using a suitable pulse program for fluorine. A wide spectral width is often necessary due to the large chemical shift range of fluorine.

-

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-chloro-2,2-difluoroacetophenone is expected to show signals corresponding to the aromatic protons of the phenyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | Multiplet | 2H | Aromatic (ortho-protons) |

| ~7.4-7.7 | Multiplet | 3H | Aromatic (meta- and para-protons) |

Interpretation:

-

The protons on the phenyl ring are deshielded by the electron-withdrawing effect of the carbonyl group.

-

The ortho-protons (adjacent to the carbonyl group) are expected to be the most deshielded and appear furthest downfield.

-

The meta- and para-protons will resonate at slightly higher fields. The complex splitting patterns arise from spin-spin coupling between the aromatic protons.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) | Assignment | | :--- | :--- | :--- | :--- | | ~185 | Triplet | Carbonyl (C=O) | | ~134 | Singlet | Aromatic (para-C) | | ~131 | Singlet | Aromatic (ipso-C) | | ~129 | Singlet | Aromatic (ortho-C) | | ~128 | Singlet | Aromatic (meta-C) | | ~120 | Triplet | -CF₂Cl |

Interpretation:

-

The carbonyl carbon is significantly deshielded and appears at a low field (~185 ppm). It is expected to show coupling to the two fluorine atoms, resulting in a triplet.

-

The aromatic carbons will appear in the typical range of 128-134 ppm.

-

The carbon of the -CF₂Cl group is directly attached to two highly electronegative fluorine atoms and a chlorine atom, causing a significant downfield shift. This carbon will also be split into a triplet due to coupling with the two fluorine atoms.

¹⁹F NMR Spectral Data

¹⁹F NMR is particularly informative for fluorinated compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -60 to -80 | Singlet | -CF₂Cl |

Interpretation:

-

A single resonance is expected for the two equivalent fluorine atoms in the -CF₂Cl group.

-

The chemical shift is in the typical range for difluoromethyl groups attached to a carbonyl and a chlorine atom. A reported value is δ -79.8 ppm[1]. The absence of any nearby protons means the signal should be a singlet.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol for FTIR Analysis (Neat Liquid)

For a liquid sample like 2-chloro-2,2-difluoroacetophenone, the simplest method is to acquire the spectrum as a thin film between two salt plates.

Rationale for Experimental Choices:

-

Salt Plates: Potassium bromide (KBr) or sodium chloride (NaCl) plates are transparent to infrared radiation in the mid-IR region and are commonly used for sample analysis.

-

Neat Sample: Analyzing the pure liquid avoids interference from solvent absorption bands, providing a clear spectrum of the compound itself.

Step-by-Step Methodology:

-

Prepare Salt Plates: Ensure the KBr or NaCl plates are clean and dry.

-

Apply Sample: Place a single drop of 2-chloro-2,2-difluoroacetophenone onto one plate.

-

Form Thin Film: Place the second plate on top and gently rotate to create a thin, uniform liquid film between the plates.

-

Acquire Background: Place the empty, clean salt plates in the spectrometer and run a background scan.

-

Acquire Sample Spectrum: Place the salt plates with the sample film into the spectrometer and acquire the spectrum.

-

Clean Plates: Thoroughly clean the salt plates with a dry solvent (e.g., dichloromethane or hexane) and store them in a desiccator.

Caption: Workflow for FTIR spectroscopic analysis of a liquid sample.

IR Spectral Data

The IR spectrum of 2-chloro-2,2-difluoroacetophenone will exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Medium | Aromatic C-H stretch |

| 1700-1720 | Strong | C=O stretch (ketone) |

| 1600, 1582, 1467 | Medium-Strong | Aromatic C=C stretches |

| 1263 | Strong | C-F stretch |

| 773 | Strong | C-Cl stretch |

Data adapted from literature values[1].

Interpretation:

-

The strong absorption band in the region of 1700-1720 cm⁻¹ is a clear indication of the carbonyl group of the ketone.

-

The bands around 3060 cm⁻¹ and in the 1467-1600 cm⁻¹ region are characteristic of the aromatic phenyl ring.

-

The strong absorption at 1263 cm⁻¹ is attributed to the C-F stretching vibrations.

-

The band at 773 cm⁻¹ is indicative of the C-Cl stretching vibration.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. Electron ionization (EI) is a common technique that often leads to characteristic fragmentation patterns.

Experimental Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like 2-chloro-2,2-difluoroacetophenone.

Rationale for Experimental Choices:

-

GC Separation: Gas chromatography separates the components of a mixture before they enter the mass spectrometer, ensuring that the mass spectrum obtained is of a pure compound.

-

Electron Ionization (EI): EI at 70 eV is a standard method that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of 2-chloro-2,2-difluoroacetophenone (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS Instrument Setup:

-

Set the GC oven temperature program to achieve good separation. A typical program might start at 50°C, hold for 1 minute, then ramp at 10°C/min to 250°C.

-

Set the injector temperature to 250°C.

-

Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Set the MS ion source temperature to ~230°C and the quadrupole temperature to ~150°C.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire mass spectra over a range of m/z 40-400.

-

Sources

An In-depth Technical Guide to 2-Chloro-2,2-difluoroacetophenone: Synthesis, Applications, and Commercial Sourcing

Abstract

2-Chloro-2,2-difluoroacetophenone (CAS No. 384-67-8) is a pivotal fluorinated building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its unique trifunctional nature—comprising a reactive ketone, an α-chloro leaving group, and a difluoromethyl moiety—renders it a versatile precursor for constructing complex, high-value molecules. This guide provides an in-depth analysis of its physicochemical properties, commercial availability, synthesis methodologies, and critical applications. We delve into its role as a non-ozone-depleting difluorocarbene source for the synthesis of aryl difluoromethyl ethers, a motif of growing importance in drug discovery. Detailed, field-proven protocols for its synthesis and application are provided, alongside a comprehensive overview of analytical characterization and safety protocols to ensure reliable and safe handling in a research and development setting.

Physicochemical Properties and Specifications

2-Chloro-2,2-difluoroacetophenone is a dense, colorless to pale yellow liquid at room temperature. The presence of the α,α-difluoro and α-chloro substituents significantly influences the electrophilicity of the adjacent carbonyl carbon, a key feature dictating its reactivity.

| Property | Value | Reference(s) |

| CAS Number | 384-67-8 | |

| Molecular Formula | C₈H₅ClF₂O | [1] |

| Molecular Weight | 190.57 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 94-96 °C at 35 mmHg | |

| Density | 1.293 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | ~1.497 | |

| SMILES String | C1=CC=C(C=C1)C(=O)C(F)(F)Cl | [1] |

| InChI Key | MNOONJNILVDLSW-UHFFFAOYSA-N |

Commercial Availability and Suppliers

2-Chloro-2,2-difluoroacetophenone is readily available from a range of fine chemical suppliers, typically at purities of 95% or greater. This accessibility makes it a practical choice for both small-scale research and larger process development campaigns.

| Supplier | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | ≥95% | Offers various quantities for R&D purposes. |

| Chem-Impex International | ≥95% (GC) | A well-established supplier of specialty organic intermediates. |

| Alfa Aesar (Thermo Fisher) | 95% | Provides comprehensive spectral data for their lots.[1] |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | Offers high-purity grades suitable for sensitive applications. |

Note: Availability and purity may vary. Researchers should always request lot-specific Certificates of Analysis (CoA) for quality assurance.

Synthesis and Manufacturing Routes

While traditional routes to similar compounds involve Friedel-Crafts acylation, a more modern and environmentally conscious approach has been developed to avoid the use of ozone-depleting substances (ODS).[2][3] This method, developed by Hu and coworkers, has become a benchmark for its efficiency and sustainability.[3]

Non-ODS Synthesis Pathway

The preferred modern synthesis begins with the commercially available 2,2,2-trifluoroacetophenone, which is not derived from ODS precursors.[2] The pathway involves two key steps: reductive defluorination to form a silyl enol ether, followed by chlorination.

Caption: Non-ODS synthesis of 2-Chloro-2,2-difluoroacetophenone.

Causality: The transformation of 2,2,2-trifluoroacetophenone into the 2,2-difluoro enol silyl ether intermediate is a critical step.[2] Chlorination of this intermediate with elemental chlorine (Cl₂) at low temperatures provides the target compound in high yield (around 87%).[2] This method is superior to using N-chlorosuccinimide (NCS), which results in lower yields.[2]

Key Applications in Drug Development and Organic Synthesis

The primary utility of 2-chloro-2,2-difluoroacetophenone lies in its function as an efficient precursor to difluorocarbene (:CF₂), a key reactive intermediate for introducing the difluoromethyl (CF₂H) or difluoromethylene (CF₂) group into organic molecules.

O-Difluoromethylation of Phenols

The difluoromethoxy (OCF₂H) group is a valuable bioisostere for methoxy or hydroxyl groups in medicinal chemistry. It can enhance metabolic stability, lipophilicity, and binding affinity. 2-Chloro-2,2-difluoroacetophenone serves as an excellent reagent for the O-difluoromethylation of phenols to generate aryl difluoromethyl ethers.[2][3]

Mechanism of Action: The reaction proceeds under basic conditions (e.g., KOH or K₂CO₃). The base initiates a haloform-type reaction, leading to the cleavage of the C-C bond and the in-situ generation of difluorocarbene. The phenoxide, formed by the deprotonation of the phenol, then acts as a nucleophile, trapping the highly electrophilic difluorocarbene.

Caption: Mechanism of phenol O-difluoromethylation.

This method is environmentally friendly as it avoids the use of gaseous, ozone-depleting reagents like chlorodifluoromethane (Freon-22).[2][4] The reaction is operationally simple, using a commercially available liquid reagent under mild conditions.[4][5]

Other Synthetic Applications

Beyond O-difluoromethylation, this reagent is used in:

-

Baylis-Hillman Reactions: As a precursor for creating chlorodifluoromethyl-containing products.

-

Synthesis of Propargyl Alcohols: It can be used as a substrate in ruthenium-catalyzed reactions.

-

Formation of 2,2-Difluoro Enol Ethers: It is a common starting material for these valuable synthetic intermediates.[5]

Experimental Protocols

The following protocols are adapted from validated literature procedures and represent standard laboratory practice.

Protocol: Synthesis of 2-Chloro-2,2-difluoroacetophenone[4]

This protocol should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Step 1: Preparation of 2,2-Difluoro Silyl Enol Ether

-

To a solution of 2,2,2-trifluoroacetophenone (1.0 equiv) and chlorotrimethylsilane (TMSCl, 2.0 equiv) in dry THF, add magnesium turnings (2.0 equiv).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) until the reaction is complete (monitor by TLC or GC-MS).

-

Upon completion, quench the reaction carefully with saturated aqueous NaHCO₃ solution.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude silyl enol ether, which can be used directly in the next step.

-

-

Step 2: Chlorination

-

Dissolve the crude 2,2-difluoro silyl enol ether from Step 1 in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble chlorine gas (Cl₂) through the solution or add a pre-cooled solution of Cl₂ in CH₂Cl₂ (1.1 equiv) dropwise.

-

Maintain the temperature at -78 °C and stir until the starting material is consumed.

-

Allow the reaction to warm to room temperature and remove the solvent in vacuo.

-

Purify the residue by vacuum distillation to afford pure 2-chloro-2,2-difluoroacetophenone.

-

Protocol: O-Difluoromethylation of 4-Methoxyphenol[4]

-

Reaction Setup:

-

In a pressure tube, combine 4-methoxyphenol (1.0 equiv), 2-chloro-2,2-difluoroacetophenone (2.0 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

-

Add a solvent mixture of acetonitrile and water (e.g., 4:1 v/v).

-

Seal the pressure tube securely.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80 °C with vigorous stirring for 4-6 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure aryl difluoromethyl ether.

-

Analytical Characterization

Quality control is paramount to ensure the reliability of experimental results. A combination of chromatographic and spectroscopic techniques is used to confirm the identity and purity of 2-chloro-2,2-difluoroacetophenone.

Caption: Standard analytical workflow for quality control.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying volatile impurities. The mass spectrum should show the characteristic molecular ion peak and fragmentation pattern.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show signals corresponding to the aromatic protons of the phenyl group.

-

¹⁹F NMR: Will exhibit a characteristic signal for the -CF₂Cl group.

-

¹³C NMR: Will confirm the presence of the carbonyl carbon and the carbon atom of the -CF₂Cl group (typically as a triplet due to C-F coupling).[1]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone will be prominent.[1]

Safety and Handling

2-Chloro-2,2-difluoroacetophenone is a hazardous chemical and must be handled with appropriate precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[6][7]

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8] Eyewash stations and safety showers must be readily accessible.[7]

-

Health Hazards: The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[7] Avoid contact with skin and eyes, and do not breathe vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[7]

Conclusion

2-Chloro-2,2-difluoroacetophenone has established itself as a valuable and versatile reagent in synthetic chemistry. Its commercial availability and, crucially, the development of a sustainable, non-ODS manufacturing process, have solidified its role. For researchers in drug discovery and agrochemical development, its ability to act as a safe and efficient difluorocarbene precursor for the synthesis of aryl difluoromethyl ethers is of paramount importance. By understanding its properties, synthesis, and reaction mechanisms, and by adhering to strict safety protocols, scientists can effectively leverage this powerful building block to accelerate innovation.

References

- 1. 2-Chloro-2,2-difluoroacetophenone | C8H5ClF2O | CID 238296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. 2-Chloro-2,2-difluoroacetophenone: a non-ODS-based difluorocarbene precursor and its use in the difluoromethylation of phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 | Benchchem [benchchem.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 7. fishersci.com [fishersci.com]

- 8. sds.chemtel.net [sds.chemtel.net]

The Versatility of 2-Chloro-2,2-difluoroacetophenone: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Flourishing Role of Fluorine in Drug Design

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] This has led to a surge in the development of novel fluorinated building blocks that can be readily incorporated into complex molecular architectures. Among these, 2-chloro-2,2-difluoroacetophenone has emerged as a particularly versatile and valuable reagent, offering multiple avenues for the synthesis of diverse and potent bioactive compounds. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this key building block, supported by detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Synthesis

2-Chloro-2,2-difluoroacetophenone is a liquid at room temperature with the chemical formula C₆H₅COCF₂Cl. Its structure features a benzoyl group attached to a chlorodifluoromethyl moiety, a combination that imparts a unique reactivity profile.

| Property | Value | Reference |

| Molecular Formula | C₈H₅ClF₂O | [3] |

| Molecular Weight | 190.57 g/mol | [3] |

| Boiling Point | 94-96 °C/35 mmHg | |

| Density | 1.293 g/mL at 25 °C |

A notable and environmentally conscious synthesis of 2-chloro-2,2-difluoroacetophenone has been developed to avoid the use of ozone-depleting substances (ODS). This method starts from the readily available 2,2,2-trifluoroacetophenone. The key steps involve a magnesium metal-mediated reductive defluorination to form a 2,2-difluoro enol silyl ether intermediate, followed by chlorination with elemental chlorine to yield the final product in high yield.[4]

The Dual Reactivity of 2-Chloro-2,2-difluoroacetophenone: A Gateway to Diverse Scaffolds

The synthetic utility of 2-chloro-2,2-difluoroacetophenone stems from its dual reactivity: it can act as a precursor to the highly reactive difluorocarbene, and the α-carbon is susceptible to nucleophilic attack. This allows for a wide range of chemical transformations, making it a powerful tool for medicinal chemists.

Generation of Difluorocarbene for Difluoromethylation Reactions

Under basic conditions, 2-chloro-2,2-difluoroacetophenone readily undergoes elimination to generate difluorocarbene (:CF₂), a versatile intermediate for the introduction of the difluoromethyl group (-CF₂H) into various molecules.[4][5] This functionality is of significant interest in drug design as the difluoromethoxy group (-OCF₂H) can serve as a lipophilic bioisostere of a methoxy or hydroxyl group, often leading to improved metabolic stability and binding affinity.

One of the most prominent applications of this methodology is the difluoromethylation of phenols to form aryl difluoromethyl ethers.[4] These ethers are found in a variety of bioactive compounds, including enzyme inhibitors, anti-HIV agents, and potassium channel activators.[4]

Reaction Mechanism: Difluorocarbene Generation and Trapping

The reaction is typically carried out in the presence of a base, such as potassium hydroxide or potassium carbonate, in a biphasic solvent system. The base abstracts a proton, leading to the formation of a carbanion which then eliminates a chloride ion to generate difluorocarbene. The highly electrophilic difluorocarbene is then trapped by the phenoxide nucleophile.

Figure 1: Generation of difluorocarbene from 2-chloro-2,2-difluoroacetophenone and subsequent trapping by a phenol to form an aryl difluoromethyl ether.

Experimental Protocol: Synthesis of 4-(Difluoromethoxy)biphenyl

This protocol is adapted from the work of Zhang et al. and demonstrates a typical procedure for the difluoromethylation of a phenol.[4]

Materials:

-

4-Phenylphenol

-

2-Chloro-2,2-difluoroacetophenone

-

Potassium hydroxide (30 wt% in H₂O)

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Pressure tube

Procedure:

-

To a pressure tube, add 4-phenylphenol (1 mmol).

-

Add a solution of potassium hydroxide (30 wt% in H₂O, 4 mL, approx. 21 mmol).

-

Cool the mixture to -78 °C and add 2-chloro-2,2-difluoroacetophenone (5 mmol).

-

Seal the pressure tube and allow it to warm to room temperature.

-

Heat the reaction mixture to 80 °C for 4 hours.

-

After cooling, extract the reaction mixture with an appropriate organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 4-(difluoromethoxy)biphenyl.

Table of Reaction Conditions and Yields for Aryl Difluoromethyl Ether Synthesis[4]

| Entry | Phenol Substrate | Solvent System | Temperature (°C) | Yield (%) |

| 1 | 4-Phenylphenol | MeCN-H₂O | 80 | 63 |

| 2 | 2-Naphthol | MeCN-H₂O | 80 | 75 |

| 3 | 4-Methoxyphenol | MeCN-H₂O | 80 | 58 |

| 4 | 4-Chlorophenol | Diglyme-H₂O | 80 | 49 |

Nucleophilic Substitution at the α-Carbon: Building Heterocyclic Scaffolds